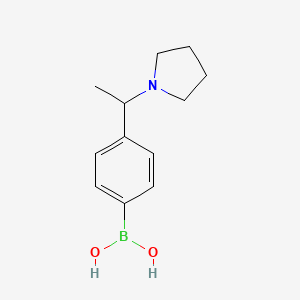

4-(1-Pyrrolidinoethyl)phenylboronic acid

Description

4-(1-Pyrrolidinoethyl)phenylboronic acid is a boronic acid derivative featuring a pyrrolidine moiety linked via an ethyl group to the para position of the phenyl ring. The pyrrolidine group, a five-membered amine ring, enhances solubility and modulates pH-dependent interactions, particularly in binding cis-diol-containing molecules like sugars or phenolic acids . This compound’s boronic acid group enables reversible covalent bonding under basic conditions (pH ≥ 8.5), making it valuable in molecular recognition, drug delivery, and catalysis .

Properties

IUPAC Name |

[4-(1-pyrrolidin-1-ylethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO2/c1-10(14-8-2-3-9-14)11-4-6-12(7-5-11)13(15)16/h4-7,10,15-16H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQLHGKJEUGXKQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)N2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868395-81-7 | |

| Record name | {4-[1-(1-Pyrrolidinyl)ethyl]phenyl}boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Pyrrolidinoethyl)phenylboronic acid typically involves the reaction of phenylboronic acid with a pyrrolidinoethyl derivative. One common method is the Suzuki-Miyaura coupling reaction

Biological Activity

4-(1-Pyrrolidinoethyl)phenylboronic acid (CAS No. 868395-81-7) is a boronic acid derivative that has garnered interest in various fields of biological research due to its unique chemical properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview of its significance in medicinal chemistry.

This compound is characterized by the presence of a pyrrolidine ring and a phenylboronic acid moiety. The boronic acid functional group is known for its ability to form reversible covalent bonds with diols, which is crucial for its biological interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Boronic acids are known to inhibit certain enzymes by forming stable complexes with their active sites. The mechanism can be summarized as follows:

- Enzyme Inhibition : Boronic acids can bind to the active sites of enzymes such as urease and certain proteases, thereby inhibiting their activity. For example, studies have shown that phenylboronic acid derivatives can competitively inhibit urease, which is involved in nitrogen metabolism in plants and bacteria .

- Glucose Binding : The compound's ability to bind carbohydrates through reversible covalent interactions makes it a candidate for glucose sensors. This property is particularly relevant in developing non-enzymatic glucose monitoring systems .

Anticancer Properties

Research indicates that boronic acids may exhibit anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis. For instance, studies have demonstrated that phenylboronic acid derivatives can induce apoptosis in cancer cell lines by activating caspase pathways .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. The compound has shown inhibitory effects against various bacterial strains, likely due to its ability to disrupt bacterial enzyme functions essential for survival.

Case Studies

- Enzyme Inhibition Studies : A study reported that this compound effectively inhibited urease activity in vitro, demonstrating significant potential as a therapeutic agent for conditions related to urea metabolism .

- Glucose Sensor Development : Research on phenylboronic acid derivatives has led to the development of innovative glucose sensors that utilize the compound's ability to bind glucose reversibly. These sensors have shown promise in maintaining stable glucose monitoring without the need for enzymatic reactions .

Data Tables

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among phenylboronic acid derivatives significantly influence their chemical behavior and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations :

- Substituent Position: Para-substituted derivatives (e.g., 4-(1-pyrrolidinoethyl)) generally exhibit higher binding efficiency than ortho-substituted analogs (e.g., P7) due to steric and electronic effects .

- Functional Groups: The ethyl linker in this compound improves flexibility and solubility compared to rigid carbonyl or bromomethyl groups . The pyrrolidine amine also neutralizes acidic environments, stabilizing boronate ester formation with cis-diols .

Reactivity in Cross-Coupling Reactions

Phenylboronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions. The pyrrolidine group, being electron-rich, may similarly boost coupling efficiency in palladium-catalyzed reactions .

Key Findings :

- Protein Delivery: The para-substituted pyrrolidinoethyl group in P4 outperforms ortho-substituted analogs (e.g., P7) due to optimized steric interactions and pH buffering .

- Gene Delivery : Boronic acid-modified polymers (e.g., PEI) show improved DNA binding and transfection, attributed to boronate-mediated cellular uptake .

pH Sensitivity and Stability

Boronic acids form reversible complexes with cis-diols under basic conditions (pH ≥ 8.5). The pyrrolidine group in this compound acts as a buffer, neutralizing acidic byproducts from phenolic acid ionization, thereby stabilizing boronate esters . In contrast, non-amine-containing analogs (e.g., 4-biphenylboronic acid) require external buffering agents for optimal binding .

Q & A

Q. What are the optimal reaction conditions for Suzuki-Miyaura cross-coupling of 4-(1-Pyrrolidinoethyl)phenylboronic acid with aryl halides?

- Methodological Answer: The Suzuki-Miyaura reaction typically employs palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) with ligands such as triphenylphosphine. A base like Na₂CO₃ or Cs₂CO₃ in a polar solvent (THF, DMF, or dioxane) at 80–100°C is common. For sterically hindered substrates like this compound, microwave-assisted heating or elevated temperatures may improve coupling efficiency. The pyrrolidinoethyl group’s electron-donating properties could reduce oxidative addition rates, necessitating ligand optimization .

Q. How can high purity (>97%) of this compound be achieved during synthesis?

- Methodological Answer: Purification via high-performance liquid chromatography (HPLC) or flash chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is effective. Recrystallization from ethanol or acetone may further enhance purity. Analytical techniques like ¹H/¹³C NMR and mass spectrometry are critical for verifying structural integrity .

Q. What is the role of boronic acid-sugar equilibria in designing biosensors with this compound?

- Methodological Answer: The boronic acid group reversibly binds diols (e.g., sugars) via ester formation, enabling applications in glucose sensing or glycoprotein detection. Functionalizing surfaces (e.g., microfluidic chips or nanoparticles) with this compound requires pH optimization (near pKa ~8.5) to balance binding affinity and reversibility. Surface plasmon resonance (SPR) or quartz crystal microbalance (QCM) can monitor these interactions .

Advanced Research Questions

Q. How does the pyrrolidinoethyl substituent influence electronic properties and conformational dynamics?

- Methodological Answer: Computational studies (DFT/B3LYP) reveal that the pyrrolidinoethyl group introduces steric hindrance and alters electron density on the boronic acid moiety. Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions, while molecular electrostatic potential (MEP) maps predict reactivity sites. Conformational barriers (~5–10 kcal/mol) are observed in rotational scans, impacting binding kinetics in host-guest systems .

Q. What strategies enhance the antiviral efficacy of nanoparticles functionalized with this compound?

- Methodological Answer: Conjugation via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures site-specific attachment to iron oxide or silica nanoparticles. In vitro bioassays (e.g., HCV pseudovirus inhibition) require optimizing boronic acid density on the nanoparticle surface to balance viral entry inhibition and cytotoxicity. Dose-response curves and confocal microscopy validate intracellular trafficking .

Q. What challenges arise in modeling this compound’s interaction with biological targets?

- Methodological Answer: Molecular docking (AutoDock Vina) must account for the flexible pyrrolidinoethyl side chain, which complicates binding pose prediction. Free-energy perturbation (FEP) or molecular dynamics (MD) simulations (e.g., GROMACS) over 100+ ns trajectories can elucidate dynamic binding modes. Validation via isothermal titration calorimetry (ITC) ensures computational accuracy .

Methodological Tables

Table 1: Key Parameters for Suzuki-Miyaura Cross-Coupling

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) | |

| Base | Cs₂CO₃ (2 equiv) | |

| Solvent | Dioxane/H₂O (4:1) | |

| Temperature | 90°C (reflux) | |

| Reaction Time | 12–24 hours |

Table 2: Computational Modeling Insights

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.